{1-[(Butan-2-yl)oxy]ethyl}benzene
Description
{1-[(Butan-2-yl)oxy]ethyl}benzene is an aromatic ether derivative featuring a benzene ring substituted with an ethoxy group, where the oxygen atom is further bonded to a butan-2-yl (sec-butyl) moiety. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. Structurally, the compound combines the steric bulk of the branched butan-2-yl group with the electron-rich aromatic system of benzene, influencing its reactivity and physical properties.
Key structural features include:
- A benzene ring providing planar aromatic stability.
- An ethyl ether linkage (–O–CH₂CH₂–) contributing to moderate polarity.
- A butan-2-yl substituent introducing steric hindrance and lipophilic character.
Properties
CAS No. |
90020-50-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-butan-2-yloxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
QOQNKWLTXVLCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Butan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzyl chloride with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of butan-2-ol attacks the benzyl chloride, resulting in the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
{1-[(Butan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{1-[(Butan-2-yl)oxy]ethyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(Butan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 1-(Butan-2-yl)-2-chlorobenzene (CAS 20068-14-8)
- Molecular Formula : C₁₀H₁₃Cl
- Key Differences :
- Substitution of the ether oxygen with a chlorine atom increases electronegativity and polarity, enhancing dipole-dipole interactions.
- Higher boiling point (~220–230°C estimated) compared to this compound due to stronger intermolecular forces .
- Reactivity: The chlorine atom facilitates electrophilic aromatic substitution (e.g., nitration, sulfonation) at the ortho/para positions, whereas the ether group in this compound directs electrophiles to the meta position .
(b) 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene (CAS 15971-77-4)
- Molecular Formula : C₁₂H₁₆O
- Key Differences: The but-2-en-1-yl group introduces unsaturation (double bond), reducing rotational freedom and increasing rigidity. Enhanced solubility in polar aprotic solvents (e.g., DMSO) owing to the electron-withdrawing effect of the double bond .
Functional Analogues
(a) 2-Ethoxy-2-methylbutane (CAS 919-94-8)
- Molecular Formula : C₇H₁₆O
- Key Differences: A non-aromatic ether with a fully aliphatic structure, leading to significantly lower boiling points (~120–130°C) and higher volatility. Reduced chemical stability under acidic conditions due to the absence of aromatic conjugation to stabilize the ether linkage .
(b) Ethyl Benzyl Ether (C₆H₅CH₂OCH₂CH₃)
- Molecular Formula : C₉H₁₂O
- Key Differences :
Comparative Data Table
| Property | This compound | 1-(Butan-2-yl)-2-chlorobenzene | 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.27 | 168.66 | 176.26 |
| Boiling Point (°C) | ~190–200 (estimated) | ~220–230 | ~180–190 |
| Polarity | Moderate | High | Moderate |
| Key Reactivity | Meta-directing ether | Ortho/para-directing chloride | Allylic oxidation |
| logP (Estimated) | 3.8 | 4.2 | 3.5 |
Research Findings
- Thermal Stability : Decomposition begins at ~250°C , comparable to other aromatic ethers but lower than chlorinated analogues like 1-(Butan-2-yl)-2-chlorobenzene (>300°C) .
- Applications : Primarily used as a solvent intermediate in organic synthesis; its steric bulk makes it less reactive than ethyl benzyl ether in nucleophilic substitutions .
Notes on Evidence Utilization
- and provided critical data on boiling points, solubility, and structural analogues.
- highlighted the role of substituents (e.g., chlorine) in altering reactivity and physical properties.
- Contradictions in thermal stability estimates between sources were resolved by prioritizing peer-reviewed data from Cheméo .
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